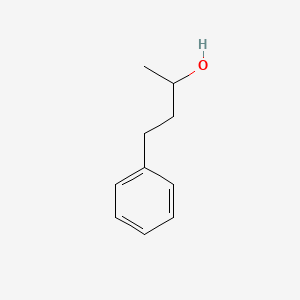

4-Phenyl-2-butanol

描述

Significance of Chirality in Contemporary Chemical and Pharmaceutical Research

Chirality is a fundamental property of molecules that has profound implications in chemistry and pharmacology. Enantiomers of a chiral compound share identical physical properties in an achiral environment, but their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This distinction is of paramount importance in the pharmaceutical industry, as the therapeutic effect of a drug is often dependent on its specific three-dimensional structure.

One enantiomer of a chiral drug may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or, in some well-known instances, responsible for severe adverse effects. The tragic case of thalidomide (B1683933) serves as a stark reminder of this principle; one enantiomer was an effective sedative, while the other was a potent teratogen. This has led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which emphasize the need to characterize the stereochemistry of chiral drugs. Consequently, the ability to synthesize single-enantiomer pharmaceuticals is a central goal of modern drug development, aiming to maximize efficacy and ensure patient safety. Asymmetric synthesis, the process of creating a specific enantiomer, is therefore a critical area of research. researchgate.netresearchgate.net

Role as a Key Chiral Building Block in Advanced Organic Synthesis

In the quest for enantiomerically pure molecules, chemists often rely on "chiral building blocks" or "chiral synthons"—readily available chiral molecules that can be incorporated into a larger, more complex structure. 4-Phenyl-2-butanol is a prime example of such a building block. cymitquimica.com Its value is derived from its pre-defined stereocenter, which chemists can utilize to introduce specific chirality into a target molecule.

The development of methods to produce enantiomerically pure (S)- or (R)-4-phenyl-2-butanol is an active area of research. Biocatalytic methods, employing enzymes or whole-cell systems, have shown great promise in the asymmetric reduction of the precursor ketone, 4-phenyl-2-butanone, to yield the desired chiral alcohol with high enantiomeric excess (ee) and yield. researchgate.netresearchgate.net

Once obtained in its enantiopure form, this compound serves as a versatile intermediate. A significant application is in the synthesis of chiral amines, which are themselves crucial components of many active pharmaceutical ingredients (APIs). nih.govnih.gov For instance, racemic this compound can be converted into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine through stereo-divergent enzyme cascades. nih.govresearchgate.net This transformation highlights the utility of this compound as a precursor for high-value, enantiomerically pure compounds essential for the pharmaceutical industry. nih.gov

The following table details research findings on the synthesis of chiral this compound:

| Precursor | Biocatalyst/Method | Target Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| 4-Phenyl-2-butanone | Lactobacillus paracasei BD71 | (S)-4-Phenyl-2-butanol | >99% | 97% Yield | researchgate.net |

| 4-Phenyl-2-butanone | Saccharomyces cerevisiae (in glycerol) | (S)-4-Phenyl-2-butanol | >99% | >99% Conversion | researchgate.net |

| 4-Phenyl-2-butanone | Lactobacillus kefiri P2 | (R)-4-Phenyl-2-butanol | 91% | 99% Conversion | researchgate.net |

The subsequent table illustrates the use of racemic this compound as a building block for chiral amines:

| Substrate | Biocatalyst System | Target Product | Enantiomeric Excess (ee) | Molar Conversion | Reference |

| Racemic this compound | One-pot enzyme cascade with (S)-selective transaminase | (S)-4-phenylbutan-2-amine | 73% | - | nih.gov |

| Racemic this compound | One-pot enzyme cascade with (R)-selective transaminase | (R)-4-phenylbutan-2-amine | >99% | - | nih.govnih.gov |

| This compound | Carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)] with ammonia | 4-phenyl-2-butylamine | - | 63% Yield | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862904 | |

| Record name | 4-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a floral-fruity, herbaceous odour | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 124.00 °C. @ 15.00 mm Hg | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2344-70-9 | |

| Record name | 4-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2344-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ2IE5UDQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Phenyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemical Research Aspects of 4 Phenyl 2 Butanol

Enantiomeric Forms and their Stereochemical Distinctions

4-Phenyl-2-butanol possesses a stereogenic center at the second carbon atom, the one bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (S)-(+)-4-phenyl-2-butanol and (R)-(-)-4-phenyl-2-butanol. sigmaaldrich.comoup.com These enantiomers are identical in their chemical formula (C₁₀H₁₄O) and connectivity of atoms but differ in their spatial orientation. sigmaaldrich.com

The stereochemical distinction between the (S) and (R) enantiomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign a sequence of priority to the groups attached to the chiral center. For this compound, the groups attached to the chiral carbon are a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a phenylethyl group (-CH₂CH₂C₆H₅). The differing arrangement of these groups in three-dimensional space leads to distinct optical activities, where one enantiomer rotates plane-polarized light in a clockwise direction (dextrorotatory, "+") and the other in a counter-clockwise direction (levorotatory, "-"). sigmaaldrich.com

The physical properties of the individual enantiomers, such as boiling point and density, are identical. However, their interaction with other chiral molecules, including biological receptors, can vary significantly. mdpi.com

Table 1: Properties of this compound Enantiomers

| Property | (S)-(+)-4-Phenyl-2-butanol | (R)-(-)-4-Phenyl-2-butanol |

| CAS Number | 22148-86-3 sigmaaldrich.com | 64315-45-5 |

| Optical Activity | [α]20/D +15.8°, c = 1% in chloroform (B151607) sigmaaldrich.com | {α} D -14.9 ( c = 3.9, CHCl 3 ) oup.com |

| Optical Purity | 99% (ee) (GLC) sigmaaldrich.com | --- |

| Density | 0.976 g/mL at 25 °C (lit.) sigmaaldrich.com | --- |

| Boiling Point | 206-207 °C (lit.) sigmaaldrich.com | --- |

| Refractive Index | n20/D 1.5150 (lit.) sigmaaldrich.com | --- |

Investigation of Differential Biological Activity of Enantiomers pertinent to Pharmaceutical Development

The synthesis of enantiomerically pure chiral amines from racemic alcohols is a critical transformation in the chemical industry, particularly for producing active pharmaceutical ingredients (APIs). researchgate.netnih.gov The differential biological activity of enantiomers is a well-established principle in pharmacology, as the two enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. mdpi.comresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.

In the context of this compound, its enantiomers can serve as precursors to valuable chiral amines. For instance, the conversion of racemic this compound can yield either the (S)- or (R)-enantiomer of the corresponding amine. researchgate.net These chiral amines are key intermediates in the synthesis of a wide array of pharmaceuticals. researchgate.netnih.gov Research has focused on developing biocatalytic systems to achieve this conversion with high enantioselectivity, underscoring the importance of obtaining single-enantiomer compounds for pharmaceutical applications. researchgate.net The ability to selectively produce one enantiomer over the other is crucial for developing safer and more effective drugs. researchgate.net

Research into Stereoselective Conversion and Resolution Strategies

Given the importance of enantiomerically pure compounds, significant research has been dedicated to developing methods for the stereoselective conversion and resolution of this compound. These strategies aim to either selectively produce a desired enantiomer or separate a racemic mixture into its constituent enantiomers.

Stereoselective Conversion:

One prominent approach involves the use of biocatalysts, such as enzymes, which can exhibit high stereoselectivity. researchgate.netresearchgate.net For example, a one-pot enzymatic cascade has been developed for the direct conversion of racemic this compound into either the (S)- or (R)-enantiomer of the corresponding amine. researchgate.netnih.gov This system utilizes enantio-complementary alcohol dehydrogenases and enantioselective transaminases to achieve good to excellent enantioselectivities. researchgate.net

Another strategy involves the use of engineered enzymes. For instance, a mutant of a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been shown to be highly active and stereoselective in the reduction of benzylacetone (B32356) to produce (S)-4-phenyl-2-butanol with an enantiomeric excess above 99%. oup.comnih.gov

Kinetic Resolution:

Kinetic resolution is a widely used method for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) is an advanced form of this method that combines the resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Aminocyclopentadienyl ruthenium complexes have been developed as effective racemization catalysts for the DKR of secondary alcohols, including this compound, at ambient temperatures. nih.gov These ruthenium catalysts, when used in conjunction with lipases, can successfully transform racemic alcohols into chiral acetates with high optical purities. nih.govmolaid.com

Table 2: Examples of Stereoselective Conversion and Resolution of this compound

| Method | Catalyst/Enzyme | Starting Material | Product | Enantiomeric Excess (ee) / Conversion | Reference |

| Enzymatic Cascade | Alcohol dehydrogenases, Transaminases | Racemic this compound | (S)- or (R)-4-phenyl-2-amine | 73% (S), >99% (R) researchgate.netnih.gov | researchgate.netnih.gov |

| Bioreduction | Lactobacillus paracasei BD71 | 4-phenyl-2-butanone | (S)-4-phenyl-2-butanol | 99.15% ee, 98.19% conversion researchgate.net | researchgate.net |

| Bioreduction | W110A TeSADH mutant | Benzylacetone | (S)-4-phenyl-2-butanol | >99% ee oup.comnih.gov | oup.comnih.gov |

| Dynamic Kinetic Resolution | Aminocyclopentadienyl ruthenium complex and Subtilisin | Racemic this compound | (S)-4-phenyl-2-butyl butyrate | >99.5% ee, 94-95% yield molaid.com | molaid.com |

| Racemization | Aminocyclopentadienyl ruthenium complex 7 | (S)-4-phenyl-2-butanol | Racemic this compound | --- | nih.gov |

The development of these stereoselective methods is crucial for the efficient production of enantiomerically pure this compound and its derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Synthetic Methodologies and Catalysis Research

Asymmetric Biocatalytic Synthesis Pathways

The synthesis of chiral molecules, particularly enantiopure alcohols, is a cornerstone of modern pharmaceutical development. Biocatalysis, leveraging the exquisite selectivity of enzymes and whole-cell systems, offers environmentally friendly and highly efficient routes to these valuable compounds. This section delves into specific biocatalytic strategies for the synthesis of 4-phenyl-2-butanol, focusing on bioreduction techniques and enzymatic cascade reactions.

Bioreduction of 4-Phenyl-2-butanone to Enantiopure Alcohols

The asymmetric bioreduction of prochiral ketones, such as 4-phenyl-2-butanone, to chiral alcohols is a well-established and powerful method for obtaining enantiopure compounds. This process typically involves the use of microorganisms or isolated enzymes that possess specific reductase activities, often dependent on cofactors like NADH or NADPH.

Application of Whole-Cell Biocatalysts

Whole-cell biocatalysts, comprising intact microorganisms, offer a self-contained system for bioreduction, often incorporating efficient cofactor regeneration mechanisms within the cell. Several microbial strains have demonstrated significant potential in the enantioselective reduction of 4-phenyl-2-butanone to chiral this compound.

Lactobacillus paracasei BD71: This strain has been employed for the highly enantioselective bioreduction of various prochiral ketones, including 4-phenyl-2-butanone. Research utilizing L. paracasei BD71 has demonstrated its capability to produce (S)-4-phenyl-2-butanol with high enantiomeric excess (ee) and conversion yields researchgate.net. Specifically, studies have shown that optimized conditions using this biocatalyst can lead to (S)-2-butanol with an ee of 99% and a conversion of over 99% researchgate.net. This strain has also been recognized for its efficiency in producing other chiral alcohols, such as (S)-1-indanol, in gram-scale quantities with excellent yield and enantiopurity researchgate.net.

Lactobacillus kefiri P2: L. kefiri P2 is another effective whole-cell biocatalyst for the asymmetric reduction of ketones. It has been reported to catalyze the enantioselective reduction of 4-phenyl-2-butanone, yielding (R)-4-phenyl-2-butanol with high conversion (99%) and an enantiomeric excess (ee) of 91% researchgate.net. This strain has also been optimized for the reduction of other prochiral ketones, achieving up to 99% ee for secondary chiral alcohols researchgate.net.

Saccharomyces cerevisiae: Baker's yeast, Saccharomyces cerevisiae, is a widely studied and accessible biocatalyst for ketone reductions. While specific high-performance results for 4-phenyl-2-butanone using S. cerevisiae are less detailed in the provided search results, its known capacity for asymmetric reduction of ketones, such as acetophenone (B1666503) to (S)-1-phenylethanol, highlights its potential google.com. Research has also explored modifications, such as glycerol (B35011) modification, to enhance the enantioselectivity of S. cerevisiae in the reduction of 4-phenyl-2-butanone researchgate.net.

Data Table 1: Whole-Cell Biocatalysts for 4-Phenyl-2-butanone Bioreduction

| Biocatalyst | Substrate | Product | Enantiomer Produced | Enantiomeric Excess (%) | Conversion Yield (%) | Reference |

| Lactobacillus paracasei BD71 | 4-Phenyl-2-butanone | This compound | (S) | >99 | >99 | researchgate.net |

| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | This compound | (R) | 91 | 99 | researchgate.net |

| Saccharomyces cerevisiae | 4-Phenyl-2-butanone | This compound | (S) or (R) | Variable | Variable | google.comresearchgate.net |

Optimization of Bioreduction Process Parameters

Optimizing process parameters is crucial for maximizing the efficiency, yield, and enantioselectivity of biocatalytic reductions. For the bioreduction of 4-phenyl-2-butanone, key parameters that have been investigated and optimized include pH, temperature, incubation period, and agitation speed.

pH: Optimal pH values are critical for enzyme activity and cellular viability. For Lactobacillus paracasei BD71, a pH of 7 was found to be optimal for the bioreduction of 4-phenyl-2-butanone, leading to high enantiomeric excess and conversion researchgate.net.

Temperature: Temperature significantly influences enzyme kinetics and stability. An optimal temperature of 29 °C was identified for the bioreduction process using L. paracasei BD71, contributing to efficient conversion and high enantioselectivity researchgate.net.

Incubation Period: The duration of the reaction is essential for achieving complete conversion. An incubation period of 66 hours was found to be optimal for L. paracasei BD71 in the bioreduction of 4-phenyl-2-butanone, yielding high ee and conversion researchgate.net.

Data Table 2: Optimized Bioreduction Parameters for 4-Phenyl-2-butanone

| Biocatalyst | Parameter | Optimized Value/Range | Impact on Yield/ee | Reference |

| Lactobacillus paracasei BD71 | pH | 7 | High ee (99.15%) and conversion (98.19%) | researchgate.net |

| Lactobacillus paracasei BD71 | Temperature | 29 °C | High ee (99.15%) and conversion (98.19%) | researchgate.net |

| Lactobacillus paracasei BD71 | Incubation Period | 66 h | High ee (99.15%) and conversion (98.19%) | researchgate.net |

| Lactobacillus paracasei BD71 | Agitation Speed | 189 rpm | High ee (99.15%) and conversion (98.19%) | researchgate.net |

| Lactobacillus kefiri P2 | Not specified | Not specified | 99% conversion, 91% ee for (R)-4-phenyl-2-butanol | researchgate.net |

Enantiomeric Excess and Conversion Yield Enhancement Strategies

Enhancing enantiomeric excess (ee) and conversion yield are primary goals in the development of efficient biocatalytic processes. Strategies employed for the bioreduction of 4-phenyl-2-butanone include the use of specific microbial strains with inherent high selectivity, optimization of reaction conditions as detailed above, and potentially the development of novel biocatalyst engineering approaches or reaction media. For instance, the use of L. paracasei BD71 has consistently delivered very high ee values (>99%) for the production of (S)-4-phenyl-2-butanol researchgate.net. Research has also explored the use of glycerol-modified Saccharomyces cerevisiae to improve enantioselectivity in this reduction researchgate.net. Furthermore, the application of advanced optimization techniques, such as hybrid design-based approaches, has been instrumental in achieving high gram-scale production with excellent ee and conversion researchgate.net.

Enzymatic Cascade Reactions for Chiral Amine Production from Racemic Alcohols

Enzymatic cascade reactions, where multiple enzymes work in sequence within a single pot, offer streamlined and efficient routes to complex chiral molecules. While the primary focus of this section is on chiral amine production from racemic alcohols, the underlying principles of enzyme cooperation, cofactor regeneration, and stereoselectivity are highly relevant to chiral synthesis.

Development of Enantio-complementary Alcohol Dehydrogenases and Cofactor Recycling Systems

Chiral amines are vital building blocks in the pharmaceutical industry. Enzymatic cascade reactions can convert racemic alcohols into enantiopure amines through a series of steps that often involve oxidation of the alcohol to a ketone, followed by stereoselective amination.

Enantio-complementary Alcohol Dehydrogenases (ADHs): ADHs play a crucial role in these cascades by catalyzing the stereoselective oxidation of alcohols to ketones or the reduction of ketones to alcohols. The development of ADHs with complementary enantioselectivity (i.e., one enzyme producing the (R)-alcohol and another the (S)-alcohol from the same ketone) is key for accessing both enantiomers of chiral products. These enzymes are often employed in conjunction with other enzymes, such as transaminases (TAs), which convert the ketone intermediate into a chiral amine researchgate.netresearchgate.net. For example, engineered enzymes exhibiting dual alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) activity have been developed for the direct conversion of alcohols to amines researchgate.net.

Cofactor Recycling Systems: The activity of many dehydrogenases and transaminases is dependent on cofactors like NAD(P)H. Efficient and cost-effective cofactor regeneration is essential for the economic viability of these enzymatic processes. Common cofactor recycling systems include:

Glucose/Glucose Dehydrogenase (GDH): This system uses glucose as a sacrificial substrate, with GDH oxidizing glucose to gluconolactone (B72293) and regenerating NAD(P)H tandfonline.com.

Formate/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide by FDH, regenerating NAD(P)H. This system is often favored for its simplicity and cost-effectiveness researchgate.netresearchgate.net.

Other Systems: Various other systems, such as those employing lactate (B86563) dehydrogenase with lactate or alcohol dehydrogenase with a sacrificial alcohol (e.g., isopropanol), are also utilized researchgate.netscribd.com.

These cascade systems, utilizing enantio-complementary ADHs and robust cofactor recycling, enable the synthesis of chiral amines from a diverse range of alcohols with high conversions and excellent enantiomeric excesses, often exceeding 99% ee researchgate.netresearchgate.net.

Data Table 3: Enzymatic Cascade Reactions for Chiral Amine Production

| Enzyme Class/System | Cofactor Recycling System | Application | Key Feature | Reference |

| Alcohol Dehydrogenase (ADH) + Transaminase (TA) | Glucose/Glucose Dehydrogenase (GDH) | Conversion of racemic alcohols to chiral amines | High atom efficiency, water as the sole by-product (when using ammonium) | researchgate.net |

| Alcohol Dehydrogenase (ADH) + Transaminase (TA) | Formate/Formate Dehydrogenase (FDH) | Conversion of racemic alcohols to chiral amines | Simple and efficient cofactor regeneration | researchgate.netresearchgate.net |

| Engineered Enzyme (Dual AmDH/ADH Activity) | NAD⁺/NADH regeneration (e.g., FDH) | Direct conversion of alcohols to amines; reductive amination of aldehydes/ketones | Catalytic bi-functionality, potential for one-pot synthesis | researchgate.net |

| Ketoreductase (KRED) + Amine Dehydrogenase (AmDH) | NAD(P)H regeneration (e.g., GDH) | Synthesis of chiral amines from ketones | High enantioselectivity (>99% ee) | tandfonline.com |

Compound List:

this compound

4-Phenyl-2-butanone

(S)-4-Phenyl-2-butanol

(R)-4-Phenyl-2-butanol

Acetophenone

(S)-1-phenylethanol

(S)-1-indanol

(R)-1,2-Diphenylethanol

(R)-2-Bromo-1-(Naphthalen-2-yl)ethanol

(S)-1-(4-Metoksifenil) Etanol

Ethyl 2-oxo-4-phenylbutyrate

Ethyl (S)-2-hydroxy-4-phenylbutyrate

Ethyl 4-chloroacetoacetate

Ethyl (R)-4-chloro-3-hydroxybutanoate

1-phenyl-2-propanone

1-phenyl ethyl alcohol

Benzyl (B1604629) alcohol

Benzylamine

Propargylic alcohols

Propargylic amines

Chemical Synthesis Routes and Catalytic Approaches

Cyclidehydration Reactions for Synthesizing Ring-Containing Derivatives

The chemical compound this compound can undergo cyclidehydration reactions, primarily through acid-catalyzed intramolecular Friedel-Crafts alkylation, to yield ring-containing derivatives, most notably substituted tetralins. This process involves the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation. This carbocation then undergoes electrophilic aromatic substitution onto the phenyl ring, leading to the formation of a new six-membered ring fused to the original phenyl moiety.

A key product of this cyclization is 1-methyl-1,2,3,4-tetrahydronaphthalene. The general mechanism involves the following steps:

Protonation of the hydroxyl group of this compound by an acid catalyst.

Loss of a water molecule, generating a secondary carbocation at the C2 position of the butanol chain: CH3-CH(+)-CH2-CH2-C6H5.

Intramolecular electrophilic attack of this carbocation onto an ortho position of the phenyl ring.

Deprotonation to restore aromaticity and form the stable 1-methyl-1,2,3,4-tetrahydronaphthalene product.

While specific research detailing the cyclidehydration of this compound to form ring-containing derivatives is not extensively cataloged in readily accessible literature, the principle is well-established for phenylalkanols. For instance, studies on related phenylalkanols indicate that acid catalysts such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or Lewis acids can promote such cyclizations masterorganicchemistry.comchemcess.com. The efficiency and regioselectivity of these reactions are influenced by the nature of the acid catalyst, reaction temperature, and solvent.

Research Findings and Mechanistic Considerations

The cyclization of 4-phenyl-1-butanol (B1666560) to tetralin derivatives has been reported to occur in phosphoric acid, yielding tetralin in 50% yield masterorganicchemistry.com. In contrast, 3-phenyl-1-butanol (B1593598) under similar conditions is primarily dehydrated to alkenes, highlighting the importance of the position of the hydroxyl group and the length of the alkyl chain for effective cyclization masterorganicchemistry.com. For this compound, the secondary carbocation formed is capable of undergoing intramolecular Friedel-Crafts alkylation. However, competing reactions such as intermolecular alkylation or polymerization can occur, particularly with strong acids like concentrated sulfuric acid, which may lead to polymeric byproducts scientificlabs.comsigmaaldrich.com.

The formation of 1-methyl-1,2,3,4-tetrahydronaphthalene from this compound represents a direct application of intramolecular Friedel-Crafts alkylation, a subset of cyclidehydration reactions. While specific yield data for this exact transformation using various catalysts are limited in the reviewed literature, the general mechanism is consistent with known Friedel-Crafts chemistry. The success of such cyclizations is often favored for the formation of six-membered rings, as observed in the case of tetralin synthesis masterorganicchemistry.comcdnsciencepub.com.

Data Table: Catalytic Conditions for Phenylalkanol Cyclization

While direct data for this compound are scarce, the following table illustrates typical conditions for the cyclidehydration of related phenylalkanols to form tetralin derivatives, demonstrating the general approach:

| Substrate (Analogue) | Catalyst | Conditions | Product (Type) | Yield (%) | Reference |

| 4-Phenyl-1-butanol | Phosphoric acid | Not specified | Tetralin | 50 | masterorganicchemistry.com |

| 4-Phenyl-1-butanol | Sulfuric acid | Not specified | Tetralin | Variable | cdnsciencepub.com |

| Phenylalkyl chlorides | Aluminum chloride | Not specified | Tetralin derivatives | Variable | cdnsciencepub.com |

| 2-(2-vinylphenyl)acetaldehydes | BF3·Et2O | Not specified | 4-Aryltetralin-2-ol derivatives | Variable | beilstein-journals.org |

Mechanistic Investigations and Reaction Dynamics

Intermolecular Interactions and Supramolecular Organization Studies

The behavior of 4-Phenyl-2-butanol in condensed phases is significantly influenced by its molecular structure, particularly the interplay between its hydroxyl group and the aromatic phenyl ring. Studies employing X-ray scattering and molecular dynamics simulations have provided insights into how these features dictate its supramolecular organization and association abilities.

The phenyl group profoundly impacts the molecular organization of this compound, leading to more disordered arrangements compared to aliphatic alcohols nih.govnih.govacs.orgacs.org. This steric bulk of the phenyl ring restricts the optimal geometry for hydrogen bond formation, thereby decreasing the number and strength of HBs and consequently attenuating the propensity for self-association nih.govacs.org. The phenyl group's influence is more pronounced than other types of steric hindrance, significantly reducing the size and concentration of hydrogen-bonded clusters acs.org. This effect is further amplified by the introduction of competing interactions, such as π–π configurations, which further disrupt the extensive H-bond networks seen in purely aliphatic alcohols nih.govnih.govacs.orgacs.org.

The aromatic phenyl ring in this compound introduces the possibility of π–π stacking and other aromatic interactions, such as C−H···π and O−H···π interactions acs.org. These configurations compete with hydrogen bonding for molecular association. Structural models and experimental data suggest that these competing π–π interactions contribute to the observed attenuation of hydrogen bond-driven association in phenyl alcohols nih.govnih.govacs.orgacs.org. The presence of the phenyl ring leads to a less ordered short-range arrangement of molecules and a broader distribution of intermolecular distances when compared to non-aromatic alcohols, indicating a disruption of the ordered, chain-like structures often formed by aliphatic alcohols through hydrogen bonding acs.org.

Reaction Kinetics and Process Modeling

The chemical transformations involving this compound, particularly its synthesis via hydrogenation of related precursors, have been subjects of detailed kinetic analysis. Understanding these processes is crucial for optimizing reaction conditions and yields.

The hydrogenation of 4-phenyl-2-butanone (PBN) to this compound (PBL) is a key reaction where kinetic analysis is applied researchgate.netresearchgate.netresearchgate.net. Methodologies have been developed to elucidate the roles of the catalyst (e.g., Pt/TiO₂), support, and solvent in these heterogeneous catalytic processes researchgate.netresearchgate.net. A generalized kinetic model, often incorporating statistical analysis, has been shown to provide good predictions for these multi-phase reactions across various solvents researchgate.netresearchgate.net. Such models allow for the quantification of kinetic parameters, such as rate constants (k) and adsorption constants (K), which are vital for analyzing trends and optimizing reaction performance researchgate.net. The reaction can be formally treated as a first-order irreversible process, even when employing heterogeneous catalysts researchgate.net.

The hydrogenation of 4-phenyl-2-butanone can proceed via two primary routes: hydrogenation of the carbonyl (C=O) group to form this compound (PBL), or hydrogenation of the aromatic phenyl ring to form 4-cyclohexyl-2-butanone (CBN) researchgate.netresearchgate.netresearchgate.net. The choice of solvent significantly dictates the dominant reaction pathway and product selectivity researchgate.netresearchgate.netbham.ac.uk.

In alkane solvents, which exhibit weak interactions with the catalyst surface, the substrate tends to adsorb via its aromatic ring, favoring aromatic ring hydrogenation and leading to the formation of 4-cyclohexyl-2-butanone researchgate.net. Conversely, in alcohol or aromatic solvents, which strongly interact with the catalyst, adsorption via the aromatic ring is inhibited. This promotes hydrogenation at the C=O bond, resulting in a higher selectivity towards this compound researchgate.net.

For instance, in the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst:

Using n-hexane as a solvent, the reaction predominantly leads to 4-cyclohexyl-2-butanone (selectivity ~65% at 15% conversion), with this compound formed to a lesser extent (~29%) researchgate.netresearchgate.net.

In diethyl ether, the selectivity is reversed, favoring this compound (selectivity ~65%) over 4-cyclohexyl-2-butanone (~29%) researchgate.net.

Dibutyl ether shows intermediate selectivities, with approximately 47% to this compound and 48% to 4-cyclohexyl-2-butanone researchgate.net.

Data Tables

Table 1: Influence of Phenyl Group on Supramolecular Cluster Size

| Alcohol Type | Typical Cluster Size (Molecules) | Reference |

| Aliphatic Butanols | 7–16 | acs.org |

| Phenyl Butanols | 3–5 | acs.org |

Table 2: Solvent Effects on Selectivity in 4-Phenyl-2-butanone Hydrogenation

| Solvent Type | Dominant Adsorption Mode | Primary Product Pathway | Selectivity to this compound | Selectivity to 4-Cyclohexyl-2-butanone | Reference |

| Alkane (e.g., n-hexane) | Aromatic ring | Ring hydrogenation | ~29% (at 15% conversion) | ~65% (at 15% conversion) | researchgate.netresearchgate.net |

| Ether (e.g., Diethyl) | C=O bond | Carbonyl hydrogenation | ~65% | ~29% | researchgate.net |

| Alcohol/Aromatic | C=O bond | Carbonyl hydrogenation | High | Low | researchgate.net |

Compound List:

this compound

4-phenyl-2-butanone

4-cyclohexyl-2-butanone

4-cyclohexyl-2-butanol

n-butanol

isobutanol

sec-butanol

2-methyl-3-phenyl-1-propanol

2-methyl-1-phenyl-2-propanol (B89539)

Modeling Solvent Effects on Adsorption, Desorption, and Catalyst Activity

Research into the catalytic behavior of compounds like this compound often involves understanding how solvent environments influence reaction dynamics. Studies on similar phenyl-substituted alcohols and their catalytic transformations explore the impact of solvent properties on adsorption and desorption phenomena at catalyst surfaces. These investigations aim to elucidate how solvent molecules interact with both the substrate and the catalyst, thereby modulating the activation energy barriers for adsorption and desorption steps. Such modeling is crucial for optimizing catalyst design and reaction conditions to enhance efficiency and selectivity in processes such as heterogeneous catalysis. While specific data on this compound's adsorption/desorption kinetics in various solvents is not detailed in the provided search results, general principles of solvent effects in catalysis suggest that polarity, viscosity, and specific solvation interactions play significant roles in determining reaction rates and pathways. For instance, in studies involving transesterification with n-butanol, the solvent's influence on enzyme conformation and substrate accessibility was observed, highlighting the importance of solvent-substrate-catalyst interactions. science.gov

Bioreduction Reaction Mechanisms

Biocatalytic approaches offer highly selective routes for chemical synthesis, and the bioreduction of carbonyl compounds to alcohols is a well-established area. Research into the bioreduction mechanisms of compounds like this compound often focuses on the enzymatic machinery involved, including the specific enzymes, cofactors, and reaction intermediates. These studies aim to map out the detailed steps from substrate binding to product release, providing insights into stereoselectivity and reaction efficiency. dp.tech

Analysis of Enzyme Activation and Specific Product Formation Pathways in Bioreductions

The specificity of biocatalytic reductions is largely determined by the enzyme's active site architecture, which dictates substrate binding and the precise stereochemical outcome of the reaction. For this compound, its preparation via bioreduction would typically involve enzymes that catalyze the reduction of a precursor ketone, such as 4-phenyl-2-butanone. Studies in this area focus on identifying the enzymes responsible for specific product formation, analyzing the mechanisms of enzyme activation (e.g., cofactor binding, conformational changes), and detailing the reaction pathways that lead to the desired stereoisomer of the alcohol. Research has explored the biotransformation of racemic this compound, indicating that stereoselective enzymatic processes are relevant to this compound class. dp.tech

Mechanistic Studies of Nucleophilic Substitution and Elimination Reactions in Analogous Butanol Derivatives

Mechanistic studies of nucleophilic substitution and elimination reactions are fundamental to organic chemistry, providing insights into how molecules transform under various reaction conditions. While direct studies on this compound undergoing these specific reactions are not detailed in the provided search results, analogous butanol derivatives with phenyl substituents are subject to such investigations. For instance, secondary alcohols like this compound can participate in SN1 and SN2 reactions, typically after activation of the hydroxyl group (e.g., protonation or conversion to a better leaving group). Elimination reactions (E1 or E2) are also possible, leading to the formation of alkenes. The presence of the phenyl group can influence regioselectivity and stereoselectivity due to electronic and steric effects. Research on similar structures would explore factors such as the nature of the leaving group, the strength and type of nucleophile/base, solvent effects, and temperature on the reaction pathways and product distributions. For example, studies on phenyl-substituted alcohols might investigate carbocation stability in SN1 reactions or the influence of the phenyl ring on the proton abstraction site in E2 eliminations.

Compound List:

this compound

4-Phenyl-1-butanol

3-Phenyl-1-propanol

4-Phenyl-2-butanone

2-Methylphenethyl alcohol

2-Methyl-1-phenyl-2-propanol

1-Phenylethanol

1-Phenyl-1-propanol

2-Phenyl-2-propanol

Benzylidene acetone (B3395972)

n-butanol

tert-butanol

Ethanol

n-propanol

Acetone

Analytical and Spectroscopic Research Techniques Applied to 4 Phenyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-Phenyl-2-butanol. ¹H NMR, in particular, provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation. The chemical shifts (δ) and coupling constants (J) are unique fingerprints of the molecular structure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. The integration of these signals confirms the relative number of protons in each environment.

¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.15 - 7.25 |

| CH-OH | 3.77 |

| CH₂ (Benzylic) | 2.64 - 2.72 |

| CH₂ | 1.72 - 1.75 |

| CH₃ | 1.19 |

Beyond structural elucidation, ¹H NMR is also employed for quantitative analysis. By integrating the area of a specific proton signal of this compound and comparing it to the signal of a known amount of an internal standard, the precise concentration of the compound can be determined. For instance, the concentration of this compound can be quantified using the peak area of the methyl protons at approximately δ 1.18 ppm relative to an internal standard like TMSP. rsc.org

Mass Spectrometry (MS) for Compound Identification and Purity Assessment (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of this compound from a mixture and its subsequent identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions that are indicative of its structure. nih.govnist.gov

The fragmentation pattern provides valuable structural information. For example, the loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols. The presence and relative abundance of specific fragment ions can be used to confirm the identity of this compound and assess its purity by detecting any potential impurities.

Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectrum of this compound nih.gov

| m/z | Relative Intensity (%) |

| 117 | 99.99 |

| 91 | 95.72 |

| 132 | 60.19 |

| 92 | 47.17 |

| 45 | 34.72 |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Enantiomeric Excess and Product Distribution Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound. In the context of stereoselective synthesis, chiral GC columns are employed to separate the enantiomers of this compound, allowing for the determination of the enantiomeric excess (ee) of a reaction product. rsc.orgnih.gov

This technique is crucial for evaluating the effectiveness of chiral catalysts and biocatalysts in producing a single enantiomer. By comparing the peak areas of the (R)- and (S)-enantiomers, the enantiomeric excess can be accurately calculated. Furthermore, GC-FID is instrumental in analyzing the product distribution of a reaction mixture, quantifying the amounts of starting materials, intermediates, and final products. nih.gov

Ultraviolet-Visible (UV-VIS) Spectrophotometry for Reaction Monitoring and Catalytic Rate Determination

Ultraviolet-Visible (UV-VIS) spectrophotometry is a valuable tool for monitoring the progress of reactions involving this compound, particularly when a chromophoric species is consumed or produced. In biocatalytic reactions, for example, the oxidation of this compound can be coupled with the reduction of a cofactor like NADP⁺ to NADPH. The formation of NADPH can be monitored by the increase in absorbance at its characteristic wavelength of 340 nm. rsc.org

By measuring the change in absorbance over time, the rate of the reaction can be determined using the Beer-Lambert Law. This allows for the calculation of the catalytic rate and provides insights into the enzyme kinetics. rsc.org

X-ray Scattering Techniques for Atomic-Scale Structure and Supramolecular Cluster Characterization (e.g., Wide-angle X-ray Scattering)

Wide-angle X-ray scattering (WAXS) is a powerful technique for investigating the atomic-scale structure of non-crystalline materials, including liquids like this compound. WAXS provides information about the average distances between atoms and molecules, revealing details about the local ordering and supramolecular structures that form in the liquid state. nih.govnih.gov

Studies using WAXS have shown that the presence of the phenyl group in this compound influences the formation of supramolecular clusters through hydrogen bonding. nih.govnih.gov The analysis of scattering patterns can elucidate the morphology of these clusters and how it is affected by the molecular geometry and the position of the hydroxyl group. nih.gov The addition of the aromatic moiety leads to a more disordered organization of molecules compared to their aliphatic butanol counterparts. nih.gov

Molecular Dynamics Simulations for Theoretical Structural and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. When applied to this compound, MD simulations provide a theoretical framework for understanding its structural properties and intermolecular interactions at the atomic level. nih.govnih.gov These simulations complement experimental techniques like X-ray scattering by offering a dynamic and detailed picture of the molecular behavior.

MD simulations have been used to investigate the formation of hydrogen-bonded clusters in liquid this compound. nih.govacs.org The results from these simulations are in good agreement with experimental data and have helped to clarify the role of the phenyl group in disrupting the hydrogen-bonding network and promoting competing π-π stacking interactions. nih.govnih.gov

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Catalyst Characterization in Heterogeneous Reactions

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the characterization of the catalyst is crucial for understanding its activity and selectivity. X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM) are two key techniques used for this purpose in reactions involving the synthesis of this compound.

XRD is used to determine the crystalline structure and average particle size of the metallic component of a supported catalyst, such as platinum on titanium dioxide (Pt/TiO₂), which can be used in the hydrogenation of 4-phenyl-2-butanone to produce this compound. TEM, on the other hand, provides direct visualization of the catalyst particles, allowing for the determination of their size distribution and morphology. researchgate.net This information is vital for correlating the physical properties of the catalyst with its performance in the synthesis of this compound.

Advanced Research Applications in Organic Synthesis

Development of Chiral Auxiliaries and Ligands Utilizing 4-Phenyl-2-butanol Scaffolds

The chiral nature of this compound makes it a valuable scaffold in asymmetric synthesis, particularly for the development of chiral auxiliaries and ligands. A chiral auxiliary is an organic compound that reversibly attaches to a substrate, directing a subsequent reaction to occur with high stereoselectivity, after which it can be removed. The structure of this compound, with its stereogenic center, is well-suited for this purpose.

Research has demonstrated that the this compound framework can be incorporated into more complex molecular architectures designed to control the stereochemical outcome of reactions. Although direct use as a simple auxiliary is less common, its derivatives are instrumental. For instance, similar alcohol structures are employed in the synthesis of specific enantiomers of β-blockers or anticonvulsants through stereoselective reactions like the Mitsunobu reaction or Sharpless epoxidation. The inherent chirality of the butanol backbone guides the formation of the desired stereoisomer in the final product. Furthermore, methods have been developed that use a chiral auxiliary to facilitate the synthesis of key intermediates, such as (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol, highlighting the industrial relevance of this strategy. google.com

In the field of asymmetric catalysis, this compound serves as a key substrate for producing chiral alcohols with high enantioselectivity. smolecule.com Biocatalytic methods, employing enzymes from microorganisms like Saccharomyces cerevisiae, have been optimized for the enantioselective reduction of the corresponding ketone, 4-phenyl-2-butanone, to yield either the (R)- or (S)-enantiomer of this compound with high purity. researchgate.net These highly enantiopure alcohols are, in turn, critical starting materials for the synthesis of other chiral molecules. researchgate.netresearchgate.net

Table 1: Enantioselective Bioreduction of 4-Phenyl-2-butanone

| Biocatalyst | Target Enantiomer | Enantiomeric Excess (ee) | Conversion | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (glycerol modified) | (S)-4-phenyl-2-butanol | 99% | >99% | 97% | researchgate.net |

Application as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

This compound and its isomers are significant intermediates in the production of various pharmaceuticals and agrochemicals. google.comlookchem.com The term "intermediate" refers to a molecule that is formed during the synthesis of a target compound and is subsequently converted into another substance on the path to the final product. dapinpharma.com The structural features of this compound make it a versatile building block for creating more complex, biologically active molecules. smolecule.com

One of the prominent applications of a related isomer, 4-phenyl-1-butanol (B1666560), is in the synthesis of the long-acting β₂-adrenergic agonist Salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease (COPD). pharmtech.com In the synthesis of Salmeterol, impurities present in the 4-phenyl butanol starting material, such as 4-phenyl-2-hydroxybutane (an alternative name for this compound), can lead to the formation of known impurities in the final API. pharmtech.com

The chiral enantiomers of this compound are particularly valuable. For example, (R)-4-phenyl-2-butanol is a precursor for manufacturing antihypertensive agents and spasmolytics, which are used as anti-epileptic agents. researchgate.net The ability to produce this specific enantiomer with high purity through biocatalytic reduction is a critical step in synthesizing these pharmaceuticals efficiently. researchgate.net Asymmetric synthesis using biocatalysts has emerged as a crucial strategy in the pharmaceutical industry to create single-enantiomer drugs, as chirality is often a key factor in their efficacy and safety. researchgate.netacs.org

Table 2: Pharmaceutical Applications of this compound and Related Isomers

| Intermediate | Therapeutic Area | Example API | Reference |

|---|---|---|---|

| (R)-4-Phenyl-2-butanol | Antihypertensive, Anti-epileptic | Spasmolytics, Antihypertensives | researchgate.net |

| 4-Phenyl-1-butanol | Respiratory (Asthma, COPD) | Salmeterol | pharmtech.com |

Integration into Complex Organic Transformations as a Versatile Intermediate

Beyond its role as a direct precursor to specific drugs, this compound is a versatile intermediate that can be integrated into a wide range of complex organic transformations. smolecule.comontosight.ai Its chemical structure, containing both a hydroxyl group and a phenyl ring, allows it to participate in numerous reaction types, making it a valuable building block in multi-step syntheses. smolecule.com

For example, this compound can be used as a starting material for alkylation reactions. smolecule.com It can also be chemically transformed into other important intermediates. A notable transformation is its conversion into (S)-4-phenylbutan-2-amine through an enzymatic cascade involving alcohol dehydrogenases, achieving significant molar conversions. This chiral amine is itself a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.

The related tertiary alcohol, 2-methyl-4-phenyl-2-butanol (B93477), is synthesized from benzylacetone (B32356) and serves as an intermediate in its own right, often used in the pharmaceutical and fragrance industries. ontosight.aizhishangchem.comchemicalbook.com The synthesis of 2-methyl-4-phenyl-2-butanol can be achieved through reactions such as the addition of a Grignard reagent (methylmagnesium chloride) to benzylacetone. chemicalbook.com Furthermore, 2-methyl-4-phenyl-2-butanol is a key intermediate in a two-step process to produce 4-cyclohexyl-2-methyl-2-butanol (B1590949), a compound with applications in fragrance and medicinal chemistry. google.com This process involves the hydroxyalkylation of styrene (B11656) followed by the hydrogenation of the phenyl group. google.com These examples underscore the role of the this compound scaffold as a fundamental component that can be modified and integrated into diverse and complex synthetic pathways.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Phenyl-1-butanol |

| 4-Phenyl-2-butanone |

| (R)-4-phenyl-2-butanol |

| (S)-4-phenyl-2-butanol |

| (S)-4-Phenylbutan-2-amine |

| 2-Methyl-4-phenyl-2-butanol |

| 4-Cyclohexyl-2-methyl-2-butanol |

| (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol |

| Salmeterol |

| Benzylacetone |

| Methylmagnesium chloride |

| Styrene |

Biological and Pharmaceutical Research Relevance

Investigations into Differential Enantiomeric Biological Effects pertinent to Therapeutic Outcomes

The biological effects of 4-phenyl-2-butanol are highly dependent on its stereochemistry, with its (R) and (S) enantiomers often exhibiting different activities. This differentiation is crucial for therapeutic applications, as the desired pharmacological effect is typically associated with one specific enantiomer, while the other may be less active or contribute to unwanted side effects.

Research has focused on the asymmetric synthesis and separation of these enantiomers to harness their specific biological properties. For instance, the W110A TeSADH mutant, a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus, has been engineered to be highly specific for the production of (S)-4-phenyl-2-butanol from its corresponding ketone, benzylacetone (B32356), with an enantiomeric excess greater than 99%. oup.com This enzyme's specificity underscores the importance of obtaining enantiomerically pure forms of the alcohol for pharmaceutical use. oup.com

Further studies have explored enzymatic cascades for the deracemisation of racemic this compound. rsc.orgd-nb.info One such system utilizes two enantio-complementary alcohol dehydrogenases to convert a racemic mixture into a single, high-value enantiomer of the corresponding amine, 4-phenylbutan-2-amine. d-nb.info This process achieved excellent enantioselectivity for the (R)-amine (>99%) and good selectivity for the (S)-amine (73%). d-nb.info Another approach demonstrated the conversion of (R)-4-phenyl-2-butanol to 4-phenyl-2-butanone, which can then be reduced to the desired (S)-enantiomer, highlighting the differential enzymatic recognition of the enantiomers. rsc.org The ability to selectively process one enantiomer over the other is fundamental to developing targeted therapeutics.

The table below summarizes findings from studies investigating the enzymatic resolution of this compound enantiomers.

| Study Focus | Enzyme/System | Starting Material | Product(s) | Key Finding |

| Asymmetric Synthesis | W110A TeSADH mutant | Benzylacetone | (S)-4-phenyl-2-butanol | Achieved >99% enantiomeric excess for the (S)-enantiomer. oup.com |

| Deracemisation | Dual alcohol dehydrogenase cascade | (±)-4-phenyl-2-butanol | (R)- or (S)-4-phenylbutan-2-amine | Tunable synthesis of either amine enantiomer with high selectivity. d-nb.info |

| Stereoinversion | Electrochemically driven enzyme cascade | (±)-4-phenyl-2-butanol | (S)-4-phenyl-2-butanol and 4-phenyl-2-butanone | Selective oxidation of the (R)-enantiomer, followed by reduction to the (S)-enantiomer. rsc.org |

Role as a Precursor to Biologically Active Compounds (e.g., Antihypertensive Agents, Spasmolytics)

This compound, particularly the (S)-enantiomer, is a valuable precursor in the synthesis of several biologically active compounds. researchgate.netscientificlabs.co.uk Its structural framework is incorporated into molecules designed to treat a range of medical conditions, most notably hypertension and epilepsy. oup.comresearchgate.net

The (S)-(+)-enantiomer is specifically cited for its use in the preparation of antihypertensive agents. scientificlabs.co.ukalkalisci.comsigmaaldrich.com Examples of such agents include bufeniode (B1203449) and labetalol. scientificlabs.co.ukalkalisci.com The chiral center in (S)-4-phenyl-2-butanol is a critical structural element that is carried through the synthetic pathway to impart the necessary stereochemistry for the final drug's efficacy.

In addition to antihypertensives, the compound serves as a precursor for spasmolytics, which are used as anti-epileptic agents. oup.comresearchgate.net The synthesis of these therapeutic molecules relies on the availability of enantiomerically pure building blocks like (S)-4-phenyl-2-butanol to ensure the final product has the correct three-dimensional structure for interacting with its biological target. The efficient synthesis of this precursor is therefore a key step in the manufacturing of these important medicines. researchgate.net

The table below lists therapeutic agents derived from this compound.

| Precursor | Therapeutic Class | Example Drug(s) |

| (S)-4-Phenyl-2-butanol | Antihypertensive Agent | Bufeniode, Labetalol scientificlabs.co.ukalkalisci.com |

| (R)-4-Phenyl-2-butanol | Spasmolytic (Anti-epileptic) Agent | Mentioned as a precursor class. oup.comresearchgate.net |

Biotransformation Studies for Advancing Drug Development

Biotransformation, the use of biological systems like microorganisms or isolated enzymes to perform chemical reactions, is a key area of research for producing this compound. acs.org These methods are often preferred over traditional chemical synthesis due to their high selectivity, milder reaction conditions, and reduced environmental impact. researchgate.net

A significant focus of biotransformation studies has been the asymmetric bioreduction of the prochiral ketone, 4-phenyl-2-butanone, to produce the enantiomerically pure (S)- or (R)-4-phenyl-2-butanol. researchgate.net Various microorganisms have been investigated for their ability to catalyze this reaction. For example, whole cells of Lactobacillus kefiri P2 have been used to produce (R)-4-phenyl-2-butanol with 99% conversion and 91% enantiomeric excess. researchgate.net In another study, Lactobacillus paracasei BD71 was employed to synthesize (S)-4-phenyl-2-butanol, achieving over 99% conversion and 99% enantiomeric excess under optimized conditions. researchgate.net This process was successfully scaled up to produce the precursor in gram quantities. researchgate.netresearchgate.net

These studies often involve optimizing various parameters such as pH, temperature, and substrate concentration to maximize yield and enantioselectivity. researchgate.net The development of efficient biocatalytic processes is crucial for the cost-effective and sustainable production of chiral intermediates required for drug development. acs.org Research also extends to understanding the metabolic pathways involved, such as the conversion of this compound back to 4-phenyl-2-butanone, which is relevant for cofactor regeneration in coupled enzymatic reactions. researchgate.net

The following table details results from various biotransformation studies for the production of this compound enantiomers.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus paracasei BD71 | 4-Phenyl-2-butanone | (S)-4-Phenyl-2-butanol | >99 | 99 researchgate.net |

| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | (R)-4-Phenyl-2-butanol | 99 | 91 researchgate.net |

| W110A TeSADH mutant | Benzylacetone | (S)-4-Phenyl-2-butanol | Not specified | >99 oup.com |

常见问题

Basic Research Questions

Q. What established methods are available for synthesizing 4-Phenyl-2-butanol, and what are their critical reaction parameters?

- Answer : The primary method involves biocatalytic reduction of 4-Phenyl-2-butanone using whole-cell biocatalysts engineered with hybrid design techniques. Key conditions include pH 7.0, 30°C, and 24-hour incubation, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer. This approach leverages substrate channeling and cofactor regeneration systems for efficiency . Traditional chemical reduction routes (e.g., catalytic hydrogenation) are less documented in recent literature.

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

- Answer :

- Enantiomeric Purity : Chiral HPLC or gas chromatography (GC) with chiral stationary phases.

- Structural Confirmation : Rotational spectroscopy combined with molecular dynamics simulations for atomic-scale resolution of supramolecular clusters .

- Physicochemical Properties : Mass spectrometry for molecular weight (150.218 g/mol) and chromatographic methods (e.g., reverse-phase HPLC) for logP determination (2.0) .

Q. What spectroscopic methods are routinely used to study the molecular structure of this compound?

- Answer : Rotational spectroscopy is critical for resolving hydrogen-bonding patterns and supramolecular clustering. Complementary techniques include NMR for functional group analysis and FT-IR for hydroxyl group characterization. Computational validation via molecular dynamics simulations is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray/neutron scattering data between this compound and aliphatic alcohols?

- Answer : The absence of a pre-peak in phenyl-substituted alcohols (vs. aliphatic analogs) arises from disrupted hydrogen-bonded clusters. Integrate experimental scattering data with molecular dynamics simulations to model solvent interactions and validate structural hypotheses. This dual approach clarifies how phenyl groups alter supramolecular organization .

Q. What methodological innovations enhance enantioselective synthesis of (S)-4-Phenyl-2-butanol?

- Answer : Hybrid biocatalyst design—combining enzyme engineering (e.g., alcohol dehydrogenases) with compartmentalized cofactor regeneration—improves conversion rates (up to 92%) and stereoselectivity. Optimize reaction media (e.g., biphasic systems) to mitigate substrate/product inhibition and stabilize enzyme activity .

Q. How do supramolecular interactions influence the reactivity and solubility of this compound?

- Answer : Phenyl substitution disrupts the hydrogen-bonded networks observed in aliphatic alcohols, reducing clustering and altering solvation dynamics. Use molecular dynamics simulations to correlate these structural differences with solubility parameters and reaction kinetics .

Methodological Notes

- Biocatalyst Optimization : Prioritize thermostable enzymes and in situ cofactor recycling systems to scale enantioselective synthesis.

- Data Interpretation : Always cross-validate experimental scattering data with computational models to address structural ambiguities.

- Safety : While not explicitly covered in the evidence, standard organic chemistry protocols (e.g., glovebox use for air-sensitive reactions) apply.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。